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molecular formula C13H27NO2 B8745182 N-(cyclohexylmethyl)-2,2-diethoxyethanamine

N-(cyclohexylmethyl)-2,2-diethoxyethanamine

Cat. No. B8745182
M. Wt: 229.36 g/mol
InChI Key: ICYZJEVCVQRBNT-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-5 with the modification that the reaction was carried out overnight, 2,2-diethoxyethanamine (5.82 ml, 40 mmol) was reacted with bromomethylcyclohexane (2.77 ml, 20 mmol) and the obtained residue was purified by Büch silica gel column chromatography (eluent: chloroform:methanol=100:0 to 98:2) to obtain the title compound (1.36 g, 30%).
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].Br[CH2:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH:12]1([CH2:11][NH:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
2.77 mL
Type
reactant
Smiles
BrCC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Compound IX-5 with the modification that the reaction
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by Büch silica gel column chromatography (eluent: chloroform:methanol=100:0 to 98:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)CNCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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